molecular formula C17H17N5O3 B2485630 8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949247-18-1

8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2485630
CAS No.: 949247-18-1
M. Wt: 339.355
InChI Key: DRDQNEJGGQNFBN-UHFFFAOYSA-N
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Description

8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and multiple methyl groups attached to the imidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

6-(3-hydroxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(19(3)17(25)20(4)15(13)24)18-16(22)21(9)11-6-5-7-12(23)8-11/h5-8,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDQNEJGGQNFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)O)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Methylation: The addition of methyl groups is usually carried out using methylating agents such as methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. For instance, compounds with different phenyl or alkyl groups may exhibit distinct pharmacological activities and mechanisms of action .

Biological Activity

8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopyridine family. This compound has garnered attention due to its potential biological activities, particularly in the realms of antidepressant effects and other therapeutic applications. This article synthesizes current research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This compound features a complex arrangement that contributes to its biological activity.

Antidepressant Activity

Recent studies have highlighted the antidepressant-like properties of imidazopyridine derivatives. For instance, compounds similar to this compound exhibit significant affinity for serotonin receptors (5-HT_1A), which are critical targets in the treatment of depression. In animal models, these compounds have shown promising results in the forced swim test (FST), indicating their potential efficacy as antidepressants .

The mechanism underlying the antidepressant effects involves modulation of serotonergic pathways. Compounds like AZ-853 and AZ-861 (related derivatives) have demonstrated high binding affinity to 5-HT_1A receptors and have been associated with increased serotonin levels in the brain . This suggests that this compound may similarly influence serotonin signaling.

Case Studies and Experimental Data

Several studies have investigated the pharmacological profiles of imidazopyridine derivatives:

Study Compound Activity Model Used Findings
Study 1AZ-853AntidepressantForced Swim Test (mice)Significant reduction in immobility time at doses of 0.156–2.5 mg/kg
Study 2AZ-861AntidepressantForced Swim Test (mice)Similar results to AZ-853 with effective doses ranging from 0.625–2.5 mg/kg
Study 3Related CompoundsNeuroprotectiveIn vitro assaysShowed protective effects against neuronal damage

These studies collectively indicate that compounds related to this compound possess significant biological activity that warrants further investigation.

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